An In-depth Technical Guide to the Core Properties of 4-Isopropylbenzonitrile
An In-depth Technical Guide to the Core Properties of 4-Isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Isopropylbenzonitrile. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in tabular format for clarity and comparative ease. Detailed experimental protocols, where available, are provided to assist in the replication of analytical characterization.
Chemical and Physical Properties
4-Isopropylbenzonitrile, also known as 4-cyanocumene, is an aromatic nitrile with an isopropyl substituent.[1] Its core structure consists of a benzene (B151609) ring bonded to a nitrile group and an isopropyl group at the para position. This compound is a versatile intermediate in the synthesis of various organic molecules.[2]
Table 1: General and Physical Properties of 4-Isopropylbenzonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [3] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 229-231 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.510 - 1.530 | [2] |
Table 2: Identifiers for 4-Isopropylbenzonitrile
| Identifier | Value | Reference(s) |
| CAS Number | 13816-33-6 | [5] |
| PubChem CID | 26289 | [4] |
| EINECS Number | 237-492-3 | [5] |
| InChIKey | YFDJCWXBKWRDPW-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C#N | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Isopropylbenzonitrile. Below are key spectroscopic data points obtained from various analytical techniques.
Table 3: Spectroscopic Data for 4-Isopropylbenzonitrile
| Technique | Key Data and Observations | Reference(s) |
| ¹³C NMR | Spectra acquired on a Varian XL-100 instrument. | [4] |
| GC-MS | Major peaks observed at m/z 130, 103, and 145. | [4] |
| FT-IR | Spectra acquired on a Bruker Tensor 27 FT-IR instrument using a neat sample. The C≡N stretching peak for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹, which is lower than for saturated nitriles due to conjugation. | [4][6] |
| Raman Spectroscopy | Spectra acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4] |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of 4-Isopropylbenzonitrile based on standard laboratory practices for similar aromatic nitriles.
Synthesis of Aromatic Nitriles
A common method for the synthesis of aromatic nitriles is from the corresponding aldehydes.[7] This process typically involves the conversion of the aldehyde to an aldoxime, followed by dehydration.
General Procedure:
-
Aldoxime Formation: The starting aldehyde is reacted with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a base, in a suitable solvent. The reaction mixture is typically stirred at room temperature until completion.
-
Dehydration: The resulting aldoxime is then subjected to dehydration to yield the nitrile. A variety of dehydrating agents can be used, such as oxalyl chloride with a catalytic amount of dimethyl sulfoxide.[7]
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
General Protocol:
-
Sample Preparation: A dilute solution of 4-Isopropylbenzonitrile is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[9]
-
GC Parameters (Suggested Starting Point):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium with a constant flow rate.
-
-
MS Parameters (Suggested Starting Point):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol for Neat Liquid Analysis (ATR Method):
-
Instrument Preparation: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is acquired.[10]
-
Sample Application: A small drop of neat 4-Isopropylbenzonitrile is placed directly onto the ATR crystal.[10]
-
Data Acquisition: The sample spectrum is then recorded.
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent.
Safety and Handling
4-Isopropylbenzonitrile is classified as a substance that is toxic to aquatic life with long-lasting effects.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid release to the environment.
Diagrams
Logical Relationship of Key Properties
Caption: Key properties of 4-Isopropylbenzonitrile.
Experimental Workflow for Characterization
Caption: Workflow for synthesis and characterization.
References
- 1. brainmass.com [brainmass.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
